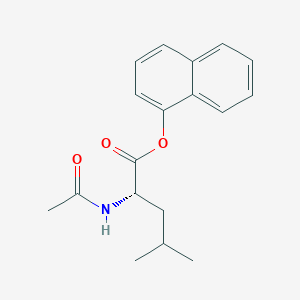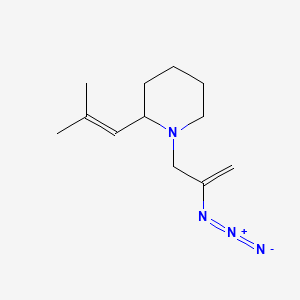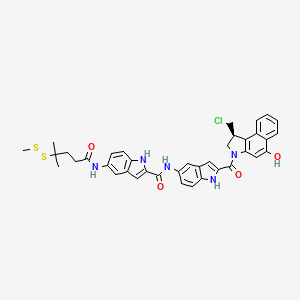![molecular formula C6H11ClN2 B11833070 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that features a unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its biological activity and presence in various natural products and pharmaceuticals . The presence of the chlorine atom and the azabicyclohexane ring makes it a compound of interest in medicinal chemistry and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities, making it practical for large-scale synthesis . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This approach is efficient and allows for the synthesis of various azabicyclohexane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable synthetic routes such as the palladium-catalyzed cyclopropanation method . This method is favored due to its high yield and the ability to produce the compound on a gram scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying DNA and proteins . This activity is mediated through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a different substitution pattern.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Known for their functional group tolerance and mild reaction conditions.
Uniqueness
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H11ClN2 |
|---|---|
Poids moléculaire |
146.62 g/mol |
Nom IUPAC |
(5-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11ClN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |
Clé InChI |
AKZCSRHKJOJDRR-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C1(CNC2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)



![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)




![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
